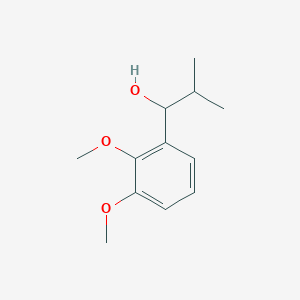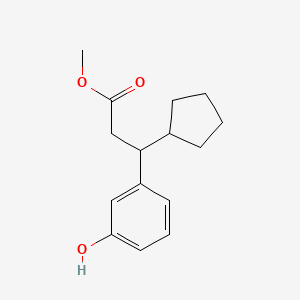
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a pentyn-2-ol group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethynylmagnesium bromide, to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as hydrobromic acid (HBr) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-one or 2-(6-Methoxy-2-naphthyl)-4-pentynoic acid.
Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science:
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy and pentyn-2-ol groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
2-(6-Methoxy-2-naphthyl)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is unique due to the presence of both a methoxy group and a pentyn-2-ol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C16H16O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h1,5-8,10-11,17H,9H2,2-3H3 |
InChI Key |
QVJUKMATJCLHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)





![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
